Methyl 2-(hydroxymethyl)cyclohexanecarboxylate
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Overview
Description
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a chiral compound, meaning it has non-superimposable mirror images, and it contains a mixture of enantiomers . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of trans-2-hydroxymethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl cis-2-hydroxymethylcyclohexane-1-carboxylate
- Ethyl trans-2-hydroxymethylcyclohexane-1-carboxylate
- Methyl trans-2-hydroxyethylcyclohexane-1-carboxylate
Uniqueness
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
KZNXMMWIDJRYAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1CO |
Origin of Product |
United States |
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